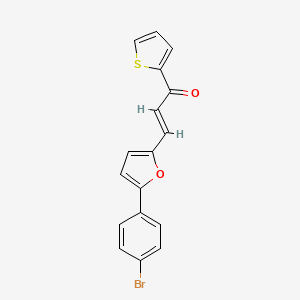

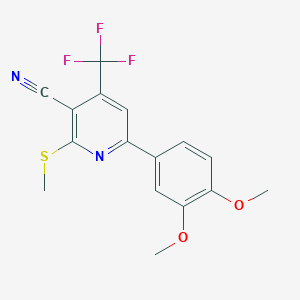

![molecular formula C21H14ClF3N2O5 B2988184 [4-(4-氯苯氧基)-3-硝基苯基]甲基 N-[3-(三氟甲基)苯基]氨基甲酸酯 CAS No. 478048-62-3](/img/structure/B2988184.png)

[4-(4-氯苯氧基)-3-硝基苯基]甲基 N-[3-(三氟甲基)苯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves a two-step process. In the first step, a compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, inert toward isocyanates, by initially charging the compound of the formula (V) at a temperature of from 20 DEG C to 60 DEG C and admixing with 4-chloro-3-trifluoromethylphenyl isocyanate in such a way that the reaction temperature does not exceed 70 degrees C to give the compound of the formula (II). In the second step, the compound of the formula (II) is admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .Chemical Reactions Analysis

The compound has been synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The specific chemical reactions involving this compound are not detailed in the sources I found.科学研究应用

Anthelmintic and Fasciolicide Properties

This compound is known for its anthelmintic and fasciolicide properties . It is used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries .

Inhibitor of Chitinase

It has been found to be an efficient inhibitor of chitinase in Onchocerca volvulus . Chitinase is an enzyme that breaks down chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans.

Antifungal and Antibacterial Activity

Salicylanilides, a class of compounds to which this compound belongs, display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Antimycobacterial Activity

Salicylanilides have also been reported to have antimycobacterial activity . This makes them potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Inhibitors of Interleukin-12p40 Production

Some studies have identified the salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production . Interleukin-12p40 is a subunit of the cytokines interleukin-12 and -23, which are involved in the immune response.

Inhibitors of the Protein Kinase Epidermal Growth Factor Receptor (EGFR PTK)

Salicylanilide esters have also been found to be inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK) . EGFR PTK is involved in cell growth and proliferation, and its inhibition can be useful in the treatment of certain types of cancer.

Potential Antileishmanial Agents

Halogenated salicylanilides, including this compound, are being explored as potential antileishmanial agents . Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania.

Reduction of SARS-CoV-2 Replication

A recent study showed that some halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model . This suggests potential applications in the treatment of COVID-19.

属性

IUPAC Name |

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N2O5/c22-15-5-7-17(8-6-15)32-19-9-4-13(10-18(19)27(29)30)12-31-20(28)26-16-3-1-2-14(11-16)21(23,24)25/h1-11H,12H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFOBRAPFCQRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2988122.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)